Methyl 3-isocyanatocyclohexane-1-carboxylate Methyl 3-isocyanatocyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18134494
InChI: InChI=1S/C9H13NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h7-8H,2-5H2,1H3
SMILES:
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol

Methyl 3-isocyanatocyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC18134494

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-isocyanatocyclohexane-1-carboxylate -

Specification

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
IUPAC Name methyl 3-isocyanatocyclohexane-1-carboxylate
Standard InChI InChI=1S/C9H13NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h7-8H,2-5H2,1H3
Standard InChI Key WLMBUNJMERBCDA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCCC(C1)N=C=O

Introduction

Synthesis Methods

Multi-Step Synthesis Pathway

The synthesis of methyl 3-isocyanatocyclohexane-1-carboxylate typically proceeds through three sequential steps:

  • Preparation of Cyclohexanecarboxylic Acid Derivative: Cyclohexanecarboxylic acid is first converted to its acid chloride using phosgene (COCl2_2) or thionyl chloride (SOCl2_2). This step activates the carboxylic acid for subsequent esterification.

  • Esterification with Methanol: The acid chloride reacts with methanol to yield methyl cyclohexanecarboxylate. This step is critical for introducing the methyl ester group.

  • Introduction of the Isocyanate Group: The ester intermediate is treated with an isocyanate source, such as trimethylsilyl isocyanate (TMS-NCO), under anhydrous conditions to prevent premature hydrolysis.

This pathway emphasizes the need for precise control over reaction conditions, particularly moisture exclusion, to avoid side reactions involving the isocyanate group .

Alternative Routes

While the phosgene-based method is common, emerging approaches explore non-phosgene alternatives due to safety and environmental concerns. For example, catalytic carbonylation of nitro compounds or urea-mediated reactions may offer greener synthesis routes, though these methods are less documented for this specific compound.

Chemical and Physical Properties

Molecular Characteristics

  • Molecular Formula: C9_9H13_{13}NO3_3

  • Molecular Weight: 183.20 g/mol

  • Canonical SMILES: COC(=O)C1CCCC(C1)N=C=O

The compound’s XLogP3 value (a measure of lipophilicity) is estimated at 1.7, suggesting moderate solubility in organic solvents such as chloroform or ethyl acetate.

Reactivity Profile

The isocyanate group undergoes characteristic reactions:

  • With Amines: Forms urea linkages (R-NH-CO-NH-R'), pivotal in polyurethane synthesis.

  • With Alcohols: Produces carbamates (R-O-CO-NH-R'), utilized in coatings and adhesives.

  • Hydrolysis: Reacts with water to form unstable carbamic acid, decomposing into CO2_2 and amines .

The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling further derivatization .

Applications in Industry and Research

Polymer Chemistry

Methyl 3-isocyanatocyclohexane-1-carboxylate serves as a crosslinking agent in polyurethane foams and elastomers. Its cyclohexane backbone enhances thermal stability compared to linear analogs, making it suitable for high-performance materials.

Pharmaceutical Synthesis

The compound is a building block in drug discovery, particularly for introducing carbamate or urea functionalities into bioactive molecules. For example, it could be used to synthesize protease inhibitors or kinase-targeting agents .

Comparison with Related Compounds

CompoundMolecular FormulaKey Differences
Cyclohexyl IsocyanateC7_7H11_{11}NOLacks ester group; simpler structure .
Methyl 4-Isocyanatocyclohexane-1-CarboxylateC9_9H13_{13}NO3_3Isocyanate at 4-position; altered reactivity.

The ester group in methyl 3-isocyanatocyclohexane-1-carboxylate provides additional sites for chemical modification compared to cyclohexyl isocyanate, broadening its utility in synthesis .

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